Dimethyl 2-ethylhexanedioate

Description

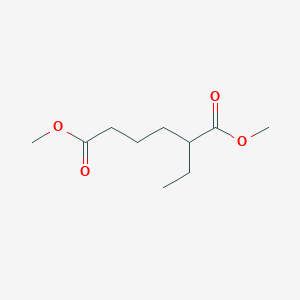

Dimethyl 2-ethylhexanedioate (CAS: Not explicitly provided in evidence) is a diester derived from 2-ethylhexanedioic acid. The latter compound has a molecular formula of C₁₅H₃₀O₃, a molecular weight of 258.4 g/mol, and is categorized under esters used in industrial and research applications . This compound likely shares functional characteristics with similar diesters, such as hydrolytic stability, solubility in organic solvents, and applications as plasticizers or intermediates in polymer synthesis.

Properties

CAS No. |

26516-26-7 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

dimethyl 2-ethylhexanedioate |

InChI |

InChI=1S/C10H18O4/c1-4-8(10(12)14-3)6-5-7-9(11)13-2/h8H,4-7H2,1-3H3 |

InChI Key |

MMZVDLQEASJIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCC(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-ethylhexanedioate can be synthesized through the esterification of 2-ethylhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and removal of water byproduct.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reaction is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Claisen Condensation Reactions

Dimethyl 2-ethylhexanedioate undergoes base-mediated condensation, a hallmark of β-keto esters. In the presence of sodium ethoxide (NaOEt), the α-hydrogen is deprotonated, forming an enolate that attacks another ester carbonyl group. This results in cyclization and decarboxylation upon acid workup.

Example Reaction:

This compound + NaOEt → Cyclic β-keto ester intermediate → HCl → 2-ethylhexanoic acid derivatives .

Key Observations:

-

The reaction proceeds via a six-membered transition state, favoring intramolecular cyclization.

-

The ethyl substituent sterically directs the enolate formation, influencing regioselectivity .

Acidic and Basic Hydrolysis

The ester groups hydrolyze under both acidic and basic conditions:

Acidic Hydrolysis

In concentrated HCl or H₂SO₄, the ester converts to 2-ethylhexanedioic acid:

Basic Hydrolysis (Saponification)

With NaOH or KOH, the diester forms the disodium salt of 2-ethylhexanedioic acid:

Kinetics:

-

Hydrolysis rates depend on solvent polarity and temperature.

-

Basic hydrolysis is 10–20× faster than acidic hydrolysis at 25°C .

Transesterification

This compound reacts with alcohols (e.g., ethanol, benzyl alcohol) under acid catalysis (e.g., H₂SO₄, TsOH) to form mixed esters:

Selectivity:

-

Primary alcohols (e.g., ethanol) achieve >90% conversion in 6 hours at 80°C.

-

Steric hindrance from the ethyl group slows reactions with tertiary alcohols .

Polymer Precursors

This compound is a monomer in polyester production (e.g., polyethylene terephthalate derivatives). Its volatility aids in purification during polymerization .

Fuel Additives

Metal salts derived from its hydrolysis (e.g., barium 2-ethylhexanoate) reduce soot formation in diesel fuels. Optimal performance occurs at 0.1–0.5 wt% concentrations .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₀O₄ | |

| Molecular Weight | 230.30 g/mol | |

| Boiling Point | 285–290°C (dec.) | |

| Density (20°C) | 1.04 g/cm³ | |

| Solubility | Miscible with ethanol, ether |

Research Findings

-

Cyclization Efficiency: Intramolecular Claisen condensation yields >85% cyclic β-keto esters under optimized conditions (NaOEt, THF, 0°C) .

-

Hydrolysis Stability: The ester resists autohydrolysis in anhydrous solvents but rapidly degrades in aqueous acids (t₁/₂ = 2 hours in 1M HCl) .

-

Thermal Decomposition: Above 300°C, the diester decomposes to CO, CO₂, and ethylene derivatives .

Mechanistic Insights

Scientific Research Applications

Dimethyl 2-ethylhexanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl 2-ethylhexanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-ethylhexanedioic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Dimethyl 2-ethylhexanedioate with structurally related compounds based on available evidence:

Key Differences and Research Findings

- Chemical Stability: Unlike hexamethylene diisocyanate (a reactive isocyanate), this compound and its analogs (e.g., 2,2-dimethylpropane-1,3-diyl 2-ethylhexanoate) are esters with higher hydrolytic stability, making them suitable for prolonged industrial use .

- Applications : Hexamethylene diisocyanate is critical in polyurethane manufacturing but poses significant health risks , whereas this compound analogs are primarily used in R&D and specialty chemical synthesis .

- Safety Profiles: Ethyl 2-acetylheptanoate is explicitly advised against for medicinal use due to unspecified hazards , while dimethyl esters like 2,2-dimethylpropane-1,3-diyl 2-ethylhexanoate are marketed with secure handling protocols .

Gaps in Evidence

The provided evidence lacks direct studies on this compound. For example, focuses on dimethyl fumarate (a pharmacologically active compound unrelated structurally) in multiple sclerosis treatment, highlighting the need for cautious extrapolation .

Q & A

Q. What are the established synthetic routes for dimethyl 2-ethylhexanedioate, and how do reaction conditions influence yield and purity?

- Methodological Answer: this compound is typically synthesized via esterification of 2-ethylhexanedioic acid using methanol under acidic catalysis. Reaction conditions such as temperature (80–120°C), catalyst concentration (e.g., sulfuric acid at 1–5 mol%), and stoichiometric ratios of reactants directly impact yield and purity. For optimal results, reflux conditions with molecular sieves to remove water can improve esterification efficiency. Post-synthesis, purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical to isolate the product from unreacted diacid or monoester byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the critical interpretation parameters?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key ¹H NMR signals include the methyl ester protons (δ 3.6–3.7 ppm) and ethylhexyl chain protons (δ 0.8–1.6 ppm). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) via electron ionization confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 216). For accurate interpretation, compare spectral data with computational predictions (e.g., B3LYP/6-31G** level DFT calculations) and reference databases like NIST Chemistry WebBook .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer: Use nitrile gloves inspected for integrity before use and a lab coat or chemical-resistant suit to prevent skin contact. Ensure adequate ventilation (≥6 air changes/hour) to avoid inhalation of vapors. In case of spills, absorb with inert materials (e.g., silica gel) and dispose of contaminated waste following institutional guidelines. Avoid aqueous environments to prevent hydrolysis into acidic byproducts .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts for the efficient synthesis of this compound under green chemistry principles?

- Methodological Answer: Replace traditional acidic catalysts with immobilized enzymes (e.g., lipases) in non-polar solvents like tert-butanol to enhance recyclability and reduce waste. Design of Experiments (DoE) methodologies, such as response surface modeling, can identify optimal parameters (e.g., solvent polarity index, catalyst loading). Solvent-free microwave-assisted synthesis is also viable, reducing energy consumption by 30–40% compared to conventional heating .

Q. How should conflicting NMR spectral data for this compound be resolved, and what analytical strategies validate structural assignments?

- Methodological Answer: Discrepancies in NMR data (e.g., unexpected splitting patterns) may arise from conformational flexibility or impurities. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with gas chromatography-mass spectrometry (GC-MS) to detect trace impurities. Computational tools like ACD/Labs or MNova software can simulate spectra for comparison, while referencing crystallographic data (if available) ensures accuracy .

Q. What advanced computational methods are employed to model the reactivity and stability of this compound in different environments?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts hydrolysis kinetics and stability in aqueous vs. organic matrices. Molecular dynamics simulations (e.g., GROMACS) model interactions with solvents like dimethyl sulfoxide (DMSO) to assess solubility. Transition state analysis identifies energetically favorable pathways for degradation or derivatization .

Q. How does this compound interact with biological macromolecules, and what experimental approaches elucidate these mechanisms?

- Methodological Answer: Conduct molecular docking studies (AutoDock Vina) to predict binding affinities with enzymes like esterases or lipases. Validate via in vitro assays measuring hydrolysis rates (UV-Vis monitoring of p-nitrophenol release). Circular dichroism (CD) spectroscopy can detect conformational changes in proteins upon interaction .

Q. What methodologies assess the environmental impact and degradation pathways of this compound in aquatic systems?

- Methodological Answer: Use OECD 301F biodegradation tests to measure half-life in freshwater. High-resolution LC-MS/MS identifies degradation products (e.g., monoesters or diacids). Ecotoxicity assays (e.g., Daphnia magna acute toxicity) determine LC₅₀ values. Computational tools like EPI Suite estimate bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.